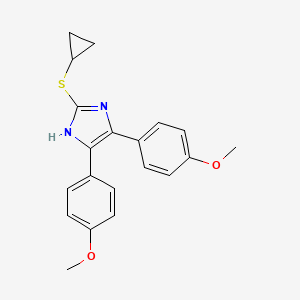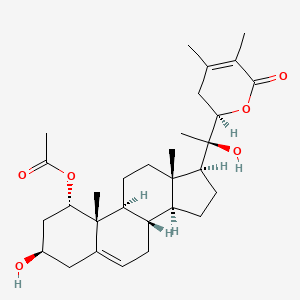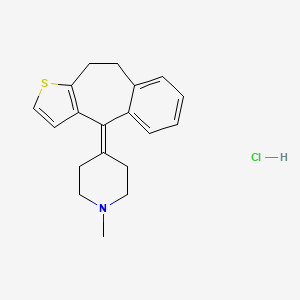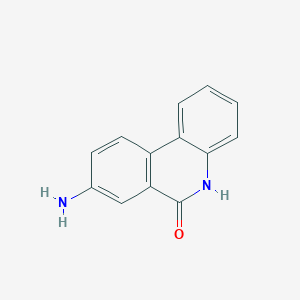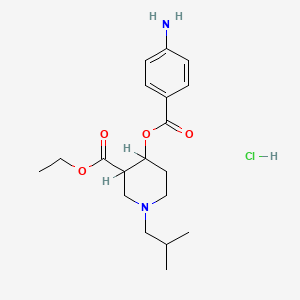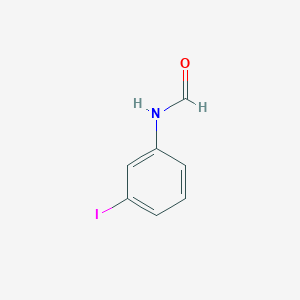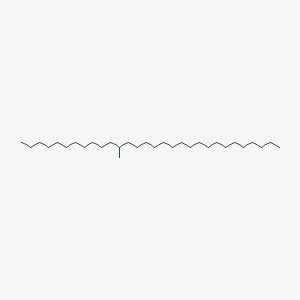![molecular formula C7H10O3 B14451353 2-Methylidene-1,4,6-trioxaspiro[4.4]nonane CAS No. 73784-47-1](/img/structure/B14451353.png)
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidene-1,4,6-trioxaspiro[44]nonane is a spiro compound characterized by a unique structure that includes a spirocyclic acetal
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane can be synthesized through the reaction of 2-(bromomethyl)-5-oxo-tetrahydrofuran with 1,2-epoxyhexane, followed by dehydrobromination . This method involves the use of specific reagents and conditions to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 2-Methylidene-1,4,6-trioxaspiro[4.4]nonane exerts its effects involves interactions with molecular targets and pathways. The compound can form charge-transfer complexes and undergo polymerization reactions initiated by free radicals . These interactions are crucial for its applications in polymer chemistry and materials science.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: This compound shares a similar spirocyclic structure but differs in its functional groups and reactivity.
2-Butyl-7-methylene-1,4,6-trioxaspiro[4.4]nonane: Another spiro compound with similar structural features but different substituents and properties.
Uniqueness
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane is unique due to its specific methylidene group, which imparts distinct reactivity and potential for polymerization. This uniqueness makes it valuable for specialized applications in materials science and polymer chemistry.
Properties
CAS No. |
73784-47-1 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-methylidene-1,4,6-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H10O3/c1-6-5-9-7(10-6)3-2-4-8-7/h1-5H2 |
InChI Key |
UPQNOIJAJSCWPX-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COC2(O1)CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


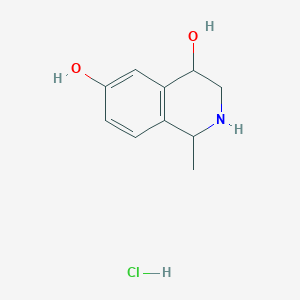
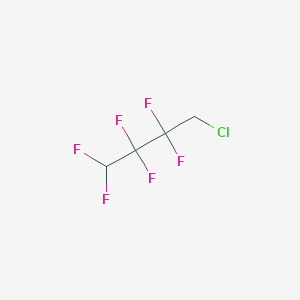
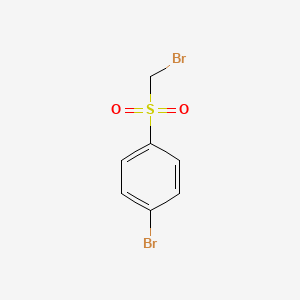
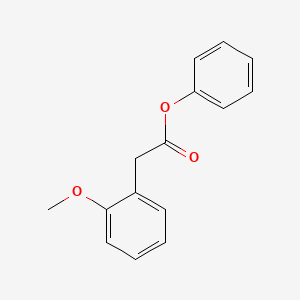
![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)

